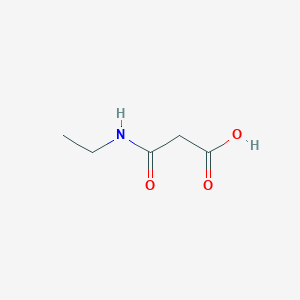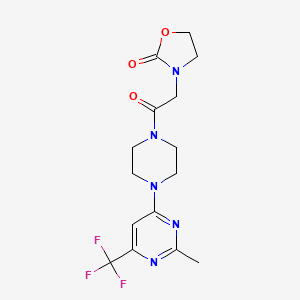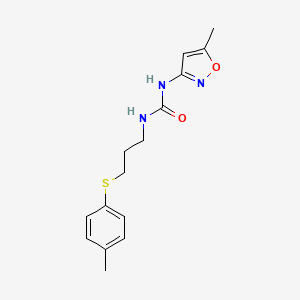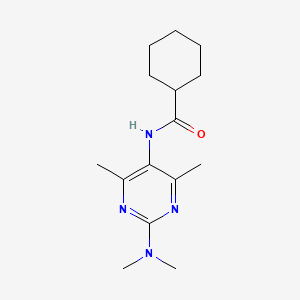![molecular formula C18H15ClN2O2 B2607470 1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-3-(dimethylamino)-2-propen-1-one CAS No. 337920-27-1](/img/structure/B2607470.png)
1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-3-(dimethylamino)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, similar compounds have been synthesized through a series of reactions including esterification, hydrazination, salt formation, and cyclization .Molecular Structure Analysis
The structure of this compound and similar new psychoactive substances (NPS) has been identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS, and GC-MS .Physical and Chemical Properties Analysis
The compound has a molecular formula of C18H15ClN2O2 and a molecular weight of 326.78 . Other specific physical and chemical properties were not found in the search results.Scientific Research Applications
Alzheimer's Disease Research
1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-3-(dimethylamino)-2-propen-1-one and related compounds have been investigated for their potential applications in Alzheimer's disease research, particularly in the development of amyloid imaging ligands. These ligands are used in PET imaging to measure amyloid deposits in vivo in the brains of patients with Alzheimer's disease. Studies have found a significant difference in the retention of these ligands between Alzheimer's patients and healthy controls, indicating their potential for early detection and evaluation of new antiamyloid therapies (Nordberg, 2007).
Organic Synthesis and Structural Properties
In the field of organic chemistry, this compound is related to compounds explored for their synthetic routes and structural properties. For example, the reaction of chloral with substituted anilines, leading to a variety of products, highlights the complexity and versatility of these compounds in synthetic organic chemistry (Issac & Tierney, 1996).
Environmental Impact Studies
Research has also focused on the environmental impact of chlorophenol compounds, closely related to the chlorophenyl group in the compound of interest. Studies on the toxicity and persistence of chlorophenols in aquatic environments have provided insights into their moderate to high persistence under certain conditions and their potential effects on aquatic life (Krijgsheld & Gen, 1986).
Anticancer Research
The compound and its derivatives have been reviewed for their anticancer properties, specifically in targeting human oral squamous cell carcinoma (OSCC). Research has identified compounds with high tumor specificity and minimal keratinocyte toxicity, offering a promising avenue for the development of new anticancer drugs with reduced side effects (Sugita et al., 2017).
Properties
IUPAC Name |
(E)-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-21(2)10-9-17(22)13-5-8-16-15(11-13)18(23-20-16)12-3-6-14(19)7-4-12/h3-11H,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFKSAXQSBPCDT-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC2=C(ON=C2C=C1)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
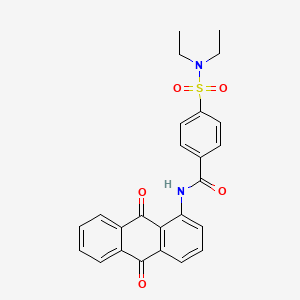
![1-[4-[(4-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2607388.png)
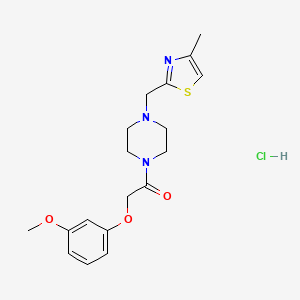
![5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2607392.png)
![1-Oxaspiro[4.4]nonan-4-amine](/img/structure/B2607393.png)
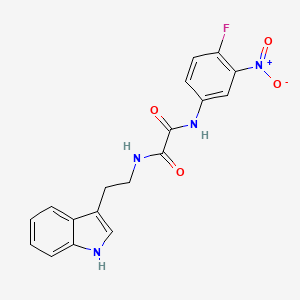
![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-3-p-tolyl-acrylamide](/img/structure/B2607396.png)
